molecular formula C8H10ClFN2 B7965422 4-Tert-butyl-6-chloro-5-fluoropyrimidine

4-Tert-butyl-6-chloro-5-fluoropyrimidine

Cat. No.: B7965422
M. Wt: 188.63 g/mol
InChI Key: JZQXQLGZCKMIBC-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-chloro-5-fluoropyrimidine (CAS 1557855-64-7) is a versatile halogenated pyrimidine derivative of high interest in medicinal and agrochemical research. It is characterized by its molecular formula of C 8 H 10 ClFN 2 and a molecular weight of 188.63 g/mol . The compound features chloro and fluoro substituents on the electron-deficient pyrimidine ring, making it a valuable synthetic intermediate for nucleophilic aromatic substitution (S N Ar) reactions . The presence of the sterically demanding tert-butyl group can significantly influence the compound's lipophilicity and metabolic stability, which are critical parameters in the design of bioactive molecules . This scaffold serves as a key building block in the synthesis of more complex disubstituted pyrimidines, which are privileged structures in drug discovery . Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities and are found in therapeutics targeting areas such as cancer, infectious diseases, and central nervous system (CNS) disorders . The specific substitution pattern of this reagent makes it particularly useful for constructing targeted libraries for high-throughput screening and for lead optimization in the development of novel kinase inhibitors and receptor agonists/antagonists . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-6-chloro-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2/c1-8(2,3)6-5(10)7(9)12-4-11-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXQLGZCKMIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NC=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-6-chloro-5-fluoropyrimidine typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with tert-butyl chloride, chloro, and fluoro reagents under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or tetrahydrofuran (THF).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrimidine derivative.

Scientific Research Applications

4-Tert-butyl-6-chloro-5-fluoropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique substituents make it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-chloro-5-fluoropyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl, chloro, and fluoro groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine ()
  • Key Differences : Replaces the tert-butyl group with a methoxymethyl group at position 2.
  • Impact :
    • Steric Effects : Methoxymethyl is less bulky than tert-butyl, reducing steric hindrance for reactions at adjacent positions.
    • Polarity : The methoxy group increases polarity, enhancing water solubility compared to the hydrophobic tert-butyl group.
    • Reactivity : Methoxymethyl may participate in hydrogen bonding, altering interactions in biological systems .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
  • Key Differences : Contains a carbamate group (ester + amide) and a hydroxyl group.
  • Impact: Molecular Weight: Higher (257.26 g/mol) due to the carbamate group. The hydroxyl group adds hydrogen-bonding capacity, which could improve target binding in drug design .

Ring System Variations

Pyridine vs. Pyrimidine Derivatives ()
  • Example : tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
  • Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens).
  • Impact :
    • Electron Deficiency : Pyrimidines are more electron-deficient, favoring nucleophilic substitution at positions 2, 4, and 6.
    • Metabolic Stability : Pyrimidines may exhibit greater metabolic stability in vivo compared to pyridines due to reduced susceptibility to oxidation .
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide ()
  • Key Differences: Bipyrimidine core with a sulfonamide group and methoxyphenoxy substituent.
  • Similarity Score: 0.62 (moderate structural similarity to the target compound), indicating divergent biological targets or physicochemical profiles .

Research Implications

  • Pharmaceuticals : The tert-butyl group in the target compound enhances membrane permeability, but its lack of hydrogen-bonding groups may limit target affinity. Hybridizing its structure with sulfonamide () or carbamate () moieties could optimize drug-like properties.
  • Agrochemicals : The chlorine and fluorine substituents may improve pesticidal activity by resisting metabolic degradation, as seen in other halogenated pyrimidines .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-6-chloro-5-fluoropyrimidine, and how do steric effects influence the reaction conditions?

  • Methodological Answer : The synthesis of halogenated pyrimidines often involves nucleophilic substitution or cross-coupling reactions. For example, chloro-fluoro pyrimidine derivatives can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups or alkylation under controlled conditions . The tert-butyl group introduces steric hindrance, which may necessitate higher reaction temperatures, prolonged reaction times, or the use of bulky ligands to facilitate substitutions at the 4- or 6-positions. Purification challenges due to the tert-butyl group can be mitigated using recrystallization instead of column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹⁹F NMR : Expect a singlet or doublet for the fluorine atom at the 5-position, influenced by neighboring chlorine and tert-butyl substituents.
  • ¹³C NMR : The tert-butyl group will show a distinct quartet (~30 ppm for CH₃ and ~35 ppm for the quaternary carbon).
  • Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, particularly loss of Cl or tert-butyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store in a cool, dry place away from oxidizers. Chlorinated/fluorinated pyrimidines may release toxic gases (e.g., HCl, HF) under decomposition .
  • Dispose of waste via approved hazardous waste protocols, ensuring separation from incompatible reagents .

Advanced Research Questions

Q. How can computational docking studies (e.g., GOLD algorithm) predict the binding interactions of this compound with biological targets?

  • Methodological Answer : The GOLD algorithm optimizes ligand flexibility and protein side-chain movements to predict binding modes. For this compound:

  • Simulate the displacement of water molecules in the binding pocket, as the tert-butyl group may occupy hydrophobic regions.
  • Validate predictions with molecular dynamics (MD) simulations to assess stability of the docked complex .
  • Compare results with analogs lacking the tert-butyl group to evaluate steric effects on binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrimidines like this compound?

  • Methodological Answer : Contradictions may arise from impurities, assay variability, or off-target effects. Mitigation strategies include:

  • Purity Validation : Use HPLC/LC-MS to confirm compound integrity (>95% purity).
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay) to cross-verify activity.
  • Dose-Response Analysis : Ensure EC₅₀/IC₅₀ values are consistent across multiple replicates .

Q. How does the tert-butyl group influence the compound's reactivity in substitution reactions compared to methyl or ethyl analogs?

  • Methodological Answer : The tert-butyl group’s steric bulk slows nucleophilic substitution at adjacent positions (e.g., 4-chloro). Strategies to enhance reactivity include:

  • Using bulky bases (e.g., DBU) to deprotonate reaction intermediates.
  • Employing transition-metal catalysts (e.g., Pd or Cu) for cross-coupling at less hindered positions .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Directing Effects : The electron-withdrawing Cl and F substituents direct electrophiles to the 2- or 4-positions. The tert-butyl group blocks substitution at the 6-position.
  • Mitigation : Use protecting groups (e.g., Boc for amines) or transient directing groups (e.g., boronic esters) to enhance regioselectivity .

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